Cas no 18861-57-9 (2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester)

2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester structure
18861-57-9 structure
Product Name:2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester
CAS No:18861-57-9
MF:C12H10FNO2
MW:219.211706638336
CID:206584
PubChem ID:24882395
Update Time:2025-04-19

2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester
    • ETHYL 2-CYANO-4'-FLUOROCINNAMATE
    • 2-cyano-3-(4-fluorophenyl)-acrylic acid ethyl ester
    • 2-Cyano-3-(4-fluorophenyl)propenoic acid ethyl ester
    • 4-Fluorobenzylidenecyanoacetic acid ethyl ester
    • ethyl 2-cyano-3-(4-fluoro)phenyl-2-propenoate
    • ethyl 2-cyano-3-(4-fluorophenyl)acrylate
    • ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enecarboxylate
    • ethyl 4-fluorobenzalcyanoacetate
    • Einecs 242-633-7
    • ethyl α-cyano-4-fluorocinnamate
    • ETHYL ALPHA-CYANO-4-FLUOROCINNAMATE 97
    • α-Cyano-4-fluorobenzeneacrylic acid ethyl ester
    • Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate, Ethyl alpha-cyano-4-fluorocinnamate
    • (E)-ethyl 2-cyano-3-(4-fluorophenyl)acrylate
    • ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
    • AKOS000809327
    • 50737-52-5
    • Ethyl alpha-cyano-4-fluorocinnamate, 97%
    • ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
    • NSC-637292
    • J-012158
    • 2-Propenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester, (2E)-
    • Ethyl (2E)-2-cyano-3-(4-fluorophenyl)-2-propenoate #
    • ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
    • NSC637292
    • SCHEMBL12677352
    • MFCD00176412
    • 947739-65-3
    • 18861-57-9
    • Ethyl2-cyano-3-(4-fluorophenyl)acrylate
    • 2-Propenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester
    • Ethyl alpha-cyano-4-fluorocinnamate
    • Ethyl alpha -cyano-4-fluorocinnamate
    • OSTPLWBGNXWIBG-JXMROGBWSA-N
    • STK830451
    • MDL: MFCD00176412
    • Inchi: 1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
    • InChI Key: OSTPLWBGNXWIBG-JXMROGBWSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C(\C#N)/C(=O)OCC

Computed Properties

  • Exact Mass: 219.07000
  • Monoisotopic Mass: 219.069557
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 50.1

Experimental Properties

  • Color/Form: Yellow crystals
  • Density: 1.212
  • Melting Point: 96-100 °C (lit.)
  • Boiling Point: 330.7°Cat760mmHg
  • Flash Point: 153.8°C
  • Refractive Index: 1.549
  • PSA: 50.09000
  • LogP: 2.29578
  • Solubility: Not determined

2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

2-Propenoic acid,2-cyano-3-(4-fluorophenyl)-, ethyl ester Pricemore >>

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